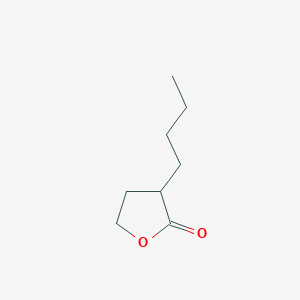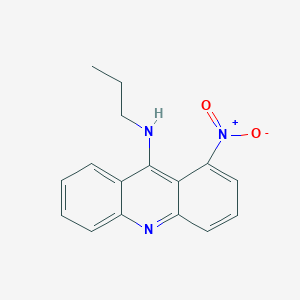
1-Nitro-N-propyl-9-acridinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Nitro-N-propyl-9-acridinamine (NPA) is a fluorescent dye that is widely used in biological research. It is a member of the acridine family of dyes and is commonly used as a DNA intercalating agent. NPA is a highly sensitive and specific dye that has been used in a variety of applications, including the detection of DNA damage, the study of DNA replication, and the analysis of protein-DNA interactions.
Mécanisme D'action
1-Nitro-N-propyl-9-acridinamine intercalates into the DNA helix, causing a change in the DNA structure that can affect DNA replication and transcription. 1-Nitro-N-propyl-9-acridinamine has also been shown to induce DNA damage, which can lead to cell death. The mechanism of action of 1-Nitro-N-propyl-9-acridinamine is complex and varies depending on the specific application.
Effets Biochimiques Et Physiologiques
1-Nitro-N-propyl-9-acridinamine has been shown to have a variety of biochemical and physiological effects. It has been shown to induce DNA damage, which can lead to cell death. 1-Nitro-N-propyl-9-acridinamine has also been shown to inhibit DNA replication and transcription, which can affect cell growth and division. Additionally, 1-Nitro-N-propyl-9-acridinamine has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
1-Nitro-N-propyl-9-acridinamine has several advantages for use in lab experiments. It is a highly sensitive and specific dye that can be used to detect DNA damage and protein-DNA interactions. It is also relatively inexpensive and easy to use. However, there are some limitations to the use of 1-Nitro-N-propyl-9-acridinamine in lab experiments. It can be toxic to cells at high concentrations, and its fluorescent properties can be affected by the environment in which it is used.
Orientations Futures
There are many potential future directions for the use of 1-Nitro-N-propyl-9-acridinamine in scientific research. One area of interest is the development of new cancer therapies that use 1-Nitro-N-propyl-9-acridinamine to selectively target cancer cells. Another area of interest is the use of 1-Nitro-N-propyl-9-acridinamine in the development of new antibiotics, as it has been shown to have antimicrobial properties. Additionally, 1-Nitro-N-propyl-9-acridinamine could be used in the development of new diagnostic tools for the detection of DNA damage and protein-DNA interactions.
Conclusion:
In conclusion, 1-Nitro-N-propyl-9-acridinamine is a highly sensitive and specific fluorescent dye that has been widely used in scientific research. It has a variety of applications, including the detection of DNA damage, the study of DNA replication, and the analysis of protein-DNA interactions. While there are limitations to its use, 1-Nitro-N-propyl-9-acridinamine has many potential future directions in the development of new cancer therapies, antibiotics, and diagnostic tools.
Méthodes De Synthèse
1-Nitro-N-propyl-9-acridinamine can be synthesized using a variety of methods, including the condensation of 9-acridinamine with nitropropane, the nitration of 9-acridinamine followed by reaction with propylamine, and the reaction of 9-acridinamine with 1-bromo-3-nitropropane. The most commonly used method involves the condensation of 9-acridinamine with nitropropane in the presence of a strong base, such as potassium hydroxide.
Applications De Recherche Scientifique
1-Nitro-N-propyl-9-acridinamine has been widely used in scientific research due to its ability to intercalate into DNA and its fluorescent properties. It has been used to study DNA replication, DNA damage, and protein-DNA interactions. 1-Nitro-N-propyl-9-acridinamine has also been used in the development of new cancer therapies, as it has been shown to selectively target cancer cells.
Propriétés
Numéro CAS |
19395-63-2 |
|---|---|
Nom du produit |
1-Nitro-N-propyl-9-acridinamine |
Formule moléculaire |
C16H15N3O2 |
Poids moléculaire |
281.31 g/mol |
Nom IUPAC |
1-nitro-N-propylacridin-9-amine |
InChI |
InChI=1S/C16H15N3O2/c1-2-10-17-16-11-6-3-4-7-12(11)18-13-8-5-9-14(15(13)16)19(20)21/h3-9H,2,10H2,1H3,(H,17,18) |
Clé InChI |
KOSPQEBOSIYFKE-UHFFFAOYSA-N |
SMILES |
CCCNC1=C2C(=NC3=CC=CC=C31)C=CC=C2[N+](=O)[O-] |
SMILES canonique |
CCCNC1=C2C(=NC3=CC=CC=C31)C=CC=C2[N+](=O)[O-] |
Autres numéros CAS |
19395-63-2 |
Synonymes |
1-Nitro-N-propyl-9-acridinamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



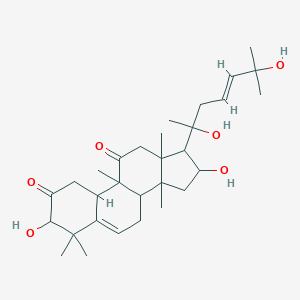
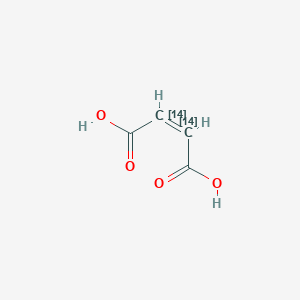
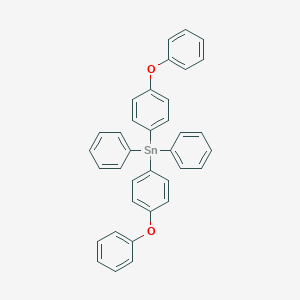
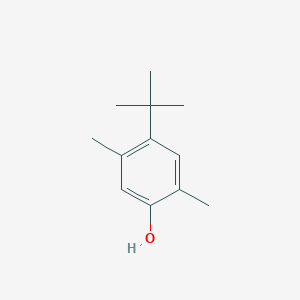
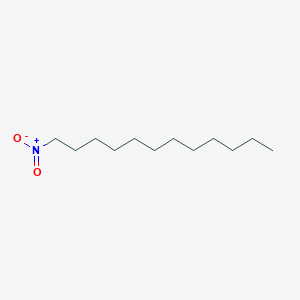
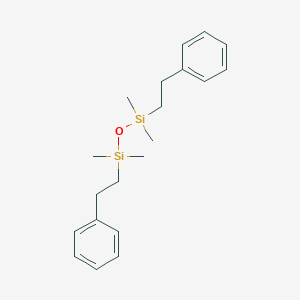
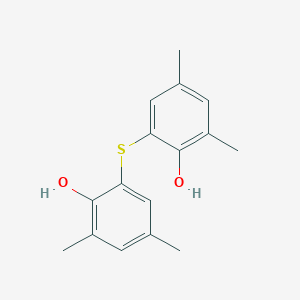
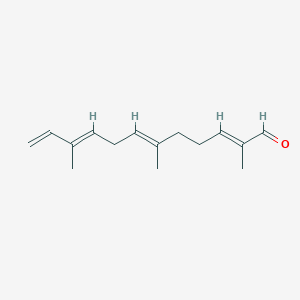
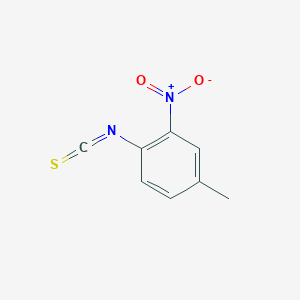
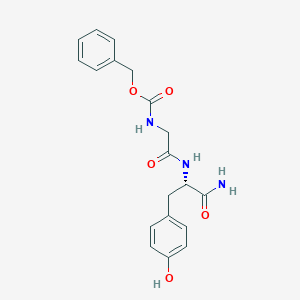
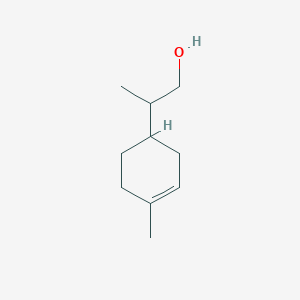
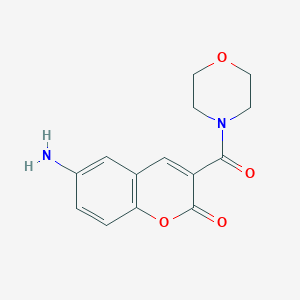
![3-Ethoxybenzo[d]isothiazole 1,1-dioxide](/img/structure/B100248.png)
